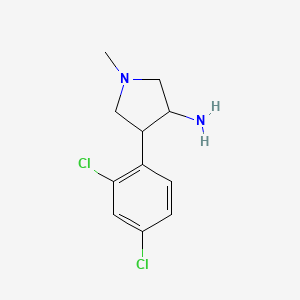
2-Hydrazinyl-2-methyl-1-(pyrrolidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydrazinyl-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H17N3O. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a hydrazine functional group. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-2-methyl-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of a pyrrolidine derivative with a hydrazine compound. One common method is the reaction of 2-methyl-1-(pyrrolidin-1-yl)propan-1-one with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydrazinyl-2-methyl-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-Hydrazinyl-2-methyl-1-(pyrrolidin-1-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Hydrazinyl-2-methyl-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with biological molecules through its hydrazine and pyrrolidine functional groups. The hydrazine group can form covalent bonds with carbonyl-containing compounds, leading to the inhibition of enzymes that rely on these functional groups for their activity. The pyrrolidine ring can interact with various receptors and enzymes, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one: Similar structure but with a phenyl group instead of a hydrazine group.
Pyrrolidin-2-one: Contains a pyrrolidine ring but lacks the hydrazine and methyl groups.
1-Methyl-2-pyrrolidinone: Similar structure but with a different substitution pattern on the pyrrolidine ring.
Uniqueness
2-Hydrazinyl-2-methyl-1-(pyrrolidin-1-yl)propan-1-one is unique due to the presence of both hydrazine and pyrrolidine functional groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C8H17N3O |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-hydrazinyl-2-methyl-1-pyrrolidin-1-ylpropan-1-one |
InChI |
InChI=1S/C8H17N3O/c1-8(2,10-9)7(12)11-5-3-4-6-11/h10H,3-6,9H2,1-2H3 |
Clave InChI |
IRTRZQOOPYOOJV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)N1CCCC1)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-1-(2-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B11784844.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B11784858.png)
![6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11784860.png)

![2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)


![2,7-Dibromo-5,10-diphenyl-5,10-dihydroindolo[3,2-b]indole](/img/structure/B11784886.png)



![Methyl 2-(2-(trifluoromethyl)-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11784909.png)

